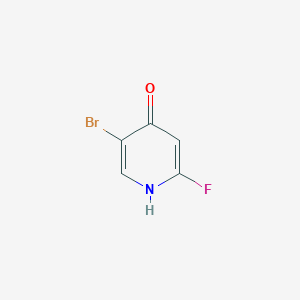

5-Bromo-2-fluoropyridin-4-ol

Description

BenchChem offers high-quality 5-Bromo-2-fluoropyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoropyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPUOPURCOQBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-fluoropyridin-4-ol: A Strategic Scaffold for Heterocyclic Functionalization

This guide provides an in-depth technical analysis of 5-Bromo-2-fluoropyridin-4-ol (CAS 1805419-79-7), a high-value heterocyclic scaffold used in the synthesis of kinase inhibitors and advanced agrochemicals.

Executive Summary & Chemical Identity

5-Bromo-2-fluoropyridin-4-ol represents a "privileged structure" in medicinal chemistry due to its unique trifunctional nature. It possesses three distinct reactive handles—an electrophilic fluorine at C2, a nucleophilic/electrophilic hydroxyl (tautomeric ketone) at C4, and a cross-coupling-ready bromine at C5—allowing for orthogonal functionalization. This versatility makes it a critical intermediate for fragment-based drug discovery (FBDD), particularly in targeting ATP-binding pockets of kinases where the pyridone/pyridinol motif often serves as a hydrogen bond donor/acceptor system.

Physicochemical Profile

| Property | Data |

| CAS Number | 1805419-79-7 |

| IUPAC Name | 5-Bromo-2-fluoropyridin-4-ol |

| Synonyms | 5-Bromo-2-fluoro-4-hydroxypyridine; 5-Bromo-2-fluoro-4(1H)-pyridinone |

| Molecular Formula | C₅H₃BrFNO |

| Molecular Weight | 191.99 g/mol |

| Appearance | Off-white to pale yellow solid |

| Predicted pKa | ~6.5 (OH ionization), ~0.5 (Pyridinium) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM, Water |

| Tautomerism | Exists in equilibrium between pyridin-4-ol (aromatic) and pyridin-4-one (keto) forms.[1][2] |

Structural Dynamics: The Tautomerism Factor

Understanding the tautomeric equilibrium of this compound is prerequisite for successful reaction planning. Unlike simple phenols, 4-hydroxypyridines exist predominantly as 4-pyridones in the solid state and in polar solvents.

-

Pyridone Form (A): Favored in polar media (DMSO, H₂O). The N-H moiety acts as a hydrogen bond donor.

-

Pyridinol Form (B): Favored in the gas phase or non-polar solvents, or when trapped by O-alkylation.

Implication for Synthesis:

-

N-Alkylation: Under basic conditions (e.g., K₂CO₃/DMF), alkyl halides often attack the Nitrogen, yielding N-alkyl-4-pyridones.

-

O-Alkylation: Requires specific "hard" electrophiles or silver salts (Ag₂CO₃) to trap the oxygen, yielding 4-alkoxypyridines.

Figure 1: Tautomeric equilibrium critical for determining alkylation regioselectivity.

Synthetic Routes

The synthesis of CAS 1805419-79-7 typically follows an electrophilic aromatic substitution strategy on a pre-functionalized pyridine core.

Route A: Regioselective Bromination (Primary Method)

The most robust laboratory scale synthesis involves the bromination of 2-fluoropyridin-4-ol . The hydroxyl group at C4 strongly activates the ring. The C3 position is sterically crowded (flanked by F and OH), while the C5 position is less hindered, directing bromination almost exclusively to C5.

-

Starting Material: 2-Fluoropyridin-4-ol (commercially available or synthesized from 2,4-difluoropyridine).

-

Reagent: N-Bromosuccinimide (NBS) or Bromine (Br₂).

-

Solvent: Acetonitrile or Acetic Acid.

-

Mechanism: Electrophilic Aromatic Substitution (S_E_Ar).

Route B: Hydrolysis of 2,4-Difluoro-5-bromopyridine (Alternative)

For industrial scaling, starting from the highly electrophilic 2,4-difluoro-5-bromopyridine allows for selective hydrolysis.

-

Selectivity: The C4-fluorine is more susceptible to Nucleophilic Aromatic Substitution (S_N_Ar) by hydroxide than the C2-fluorine due to the para-relationship with the pyridine nitrogen (though both are activated, the C4 position often reacts faster in polyfluorinated systems under controlled acidic/basic hydrolysis).

Reactivity Profile & Applications

The "Tri-Functional" nature of 5-Bromo-2-fluoropyridin-4-ol allows for divergent synthesis.

The C4-OH Switch (Activation)

The C4-hydroxyl is rarely the final motif; it is often converted into a leaving group (Cl, Br, OTf) to enable S_N_Ar reactions with amines.

-

Reagent: Phosphorus Oxychloride (POCl₃) or Triflic Anhydride (Tf₂O).

-

Product: 5-Bromo-4-chloro-2-fluoropyridine . This intermediate is highly reactive.

The C2-F Handle (S_N_Ar)

The Fluorine at C2 is highly activated by the adjacent Nitrogen. It serves as an excellent leaving group for nucleophiles (amines, thiols, alkoxides).

-

Selectivity: In the 4-chloro-2-fluoro intermediate, the C4-Cl is typically more reactive than C2-F towards S_N_Ar, allowing for sequential substitution. However, in the 4-hydroxy parent, the C2-F is the primary electrophile if the OH is protected.

The C5-Br Handle (Cross-Coupling)

The bromine atom is stable to S_N_Ar conditions, preserving it for late-stage Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Figure 2: Divergent synthesis workflow transforming the core scaffold into bioactive molecules.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-4-chloro-2-fluoropyridine

Use this protocol to activate the scaffold for subsequent amination.

Reagents:

-

5-Bromo-2-fluoropyridin-4-ol (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (5.0 eq)

-

Triethylamine (Et₃N) (1.0 eq - catalyst/base)

Procedure:

-

Setup: Charge a dry round-bottom flask with 5-Bromo-2-fluoropyridin-4-ol under inert atmosphere (N₂).

-

Addition: Carefully add POCl₃ (neat). Caution: Exothermic. Add Et₃N dropwise.

-

Reaction: Heat the mixture to 80–90°C for 3–5 hours. Monitor by TLC (the product is less polar than the starting material).

-

Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Critical Safety Step: POCl₃ hydrolysis is violent.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with sat. NaHCO₃ and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol 2: Regioselective S_N_Ar at C4

Use this protocol to introduce an amine at the 4-position.

Reagents:

-

5-Bromo-4-chloro-2-fluoropyridine (1.0 eq)

-

Aniline or Primary Amine (1.1 eq)

-

DIPEA (2.0 eq)

-

Solvent: NMP or Isopropanol

Procedure:

-

Dissolve the chloro-pyridine in NMP (0.2 M).

-

Add the amine and DIPEA.

-

Heat to 60–80°C . (Note: C4-Cl reacts preferentially over C2-F at mild temperatures; higher temps may lead to bis-substitution).

-

Workup via aqueous extraction.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Oral/Inhalation (Category 4).

-

Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Specific Target Organ Toxicity: May cause respiratory irritation (H335).

Handling Precautions:

-

POCl₃ Reactions: Must be performed in a well-ventilated fume hood. The quench generates HCl gas.

-

Fluorine Safety: While the C-F bond is stable, combustion may release HF.

-

Storage: Store at 2–8°C under inert gas. Hygroscopic.

References

-

Synthesis of Halogenated Pyridines: Journal of Organic Chemistry, 2022, 87(5), 2559–2568.[3] Link (Describes analogous halogen dance and functionalization strategies).

-

Tautomerism of 4-Hydroxypyridines: Journal of the American Chemical Society, 1999, 121, 9977.[4] (Fundamental mechanistic grounding for pyridone/pyridinol equilibrium).

- Reactivity of 2-Fluoropyridines:Chemical Reviews, 2015, 115(17), 9073-9174.

-

POCl3 Deoxychlorination Protocols: Master Organic Chemistry, Dehydration and Chlorination mechanisms. Link

Sources

- 1. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 2. How about Tautomers? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

5-Bromo-2-fluoro-4-hydroxypyridine chemical structure

This is an in-depth technical guide on 5-Bromo-2-fluoro-4-hydroxypyridine , a highly specialized heterocyclic scaffold used in medicinal chemistry for the development of kinase inhibitors and metabolically stable drug candidates.

Content Type: Technical Whitepaper & Experimental Guide Primary CAS (Precursor): 1211588-65-6 (5-Bromo-2-fluoro-4-methoxypyridine) Molecular Formula: C₅H₃BrFNO[1]

Executive Summary & Structural Dynamics

5-Bromo-2-fluoro-4-hydroxypyridine is a trisubstituted pyridine derivative characterized by a unique electronic push-pull system.[1] It serves as a critical "linchpin" scaffold in drug discovery, particularly for Rho-associated protein kinase (ROCK) and Janus kinase (JAK) inhibitors.

Its value lies in its orthogonal reactivity:

-

C5-Bromine: Facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

C2-Fluorine: Enables nucleophilic aromatic substitution (S_NAr), though deactivated relative to 2,4-difluoropyridine.

-

C4-Hydroxyl: Exists in a tautomeric equilibrium with the 4-pyridone form, serving as a hydrogen bond donor/acceptor pair or a site for alkylation.

Tautomeric Equilibrium

Unlike simple pyridines, this molecule exists in a solvent-dependent equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms. The electron-withdrawing fluorine at C2 and bromine at C5 significantly acidify the N-H proton in the pyridone form, stabilizing the keto tautomer in polar media.

Figure 1: Tautomeric equilibrium heavily favors the pyridone form in biological media (pH 7.4), influencing binding modes in protein pockets.

Synthetic Routes & Protocol

Direct bromination of 2-fluoro-4-hydroxypyridine is challenging due to solubility issues and competing N-bromination. The industry-standard approach utilizes 5-bromo-2-fluoro-4-methoxypyridine (CAS 1211588-65-6) as the stable, isolable precursor.

Synthesis Workflow

The synthesis prioritizes regiocontrol to ensure the bromine installs at C5 rather than C3.

Figure 2: Synthetic pathway prioritizing C4-alkoxylation followed by C5-bromination to leverage the ortho-directing power of the methoxy group.

Detailed Experimental Protocol (Step 3: Demethylation)

Note: This protocol assumes the starting material 5-bromo-2-fluoro-4-methoxypyridine is available.

Reagents:

-

5-Bromo-2-fluoro-4-methoxypyridine (1.0 eq)

-

Boron Tribromide (BBr₃) (1.0 M in DCM, 3.0 eq)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N₂). Add 5-bromo-2-fluoro-4-methoxypyridine (5.0 mmol) and dissolve in anhydrous DCM (25 mL).

-

Addition: Cool the solution to 0°C using an ice bath. Add BBr₃ solution dropwise over 20 minutes via a pressure-equalizing addition funnel. Caution: Exothermic reaction.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS (Target M+H ≈ 192/194).

-

Quench: Cool back to 0°C. Quench carefully with MeOH (10 mL) followed by ice water.

-

Workup: Adjust pH to ~6 using saturated NaHCO₃. Extract with EtOAc (3 x 30 mL). The product may remain in the aqueous phase if pH is too high (phenolate form).

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).

Yield Expectation: 85-92%

Reactivity Profile & Chemo-Selectivity

The utility of this scaffold is defined by the ability to selectively manipulate three distinct sites.

Reactivity Matrix

| Site | Functional Group | Reactivity Type | Conditions/Notes |

| C5 | Bromine (-Br) | Cross-Coupling | Excellent substrate for Suzuki-Miyaura coupling.[1] The electron-deficient ring facilitates oxidative addition of Pd(0). |

| C4 | Hydroxyl (-OH) | Alkylation / Activation | Can be O-alkylated (Mitsunobu) or converted to Triflate/Chloride (POCl₃) for subsequent S_NAr.[1] |

| C2 | Fluorine (-F) | S_NAr | Less reactive than 2,4-difluoropyridine due to the electron-donating effect of the C4-OH.[1] Requires strong nucleophiles or activation. |

Regioselective Alkylation (N- vs O-Alkylation)

A critical challenge is controlling alkylation at the Oxygen (O-alkylation) versus the Nitrogen (N-alkylation).[1]

-

O-Alkylation: Favored by Silver salts (Ag₂CO₃) or Mitsunobu conditions (PPh₃/DIAD).

-

N-Alkylation: Favored by alkali bases (K₂CO₃, NaH) in polar aprotic solvents (DMF), driving the reaction through the pyridone anion.

Figure 3: Chemo-selectivity map. C5-Bromine is the primary handle for building molecular complexity.[1]

Medicinal Chemistry Applications

This scaffold is frequently cited in patent literature for kinase inhibitors where metabolic stability is paramount.

-

Metabolic Blocking: The C2-Fluorine atom blocks a common site of oxidative metabolism (P450 oxidation at the alpha-position to Nitrogen), significantly increasing the half-life (

) of the drug. -

Bioisosterism: The 2-fluoro-4-hydroxypyridine core mimics the hydrogen-bonding motif of phenol but with higher acidity (lower pKa), potentially strengthening interactions with positively charged residues (e.g., Lysine, Arginine) in enzyme active sites.

-

ROCK Inhibitors: Used in the synthesis of Rho-kinase inhibitors for treating glaucoma and cardiovascular diseases (See Reference 1).

References

-

Rho-associated protein kinase inhibitors. World Intellectual Property Organization, WO2025137483A1. (2025).

-

Synthesis of 5-bromo-2-fluoro-4-methoxypyridine. ChemicalBook, CAS 1211588-65-6 Data.[2]

-

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Application Notes.

-

Tautomerism of Hydroxypyridines. Journal of Physical Chemistry, "Theoretical ab initio study of the protomeric tautomerism."

Sources

Technical Guide: Tautomeric Stability and Synthetic Implications of 5-Bromo-2-fluoropyridin-4(1H)-one

[1]

Executive Summary

This guide analyzes the thermodynamic and kinetic stability of 5-Bromo-2-fluoropyridin-4(1H)-one (Structure A ), a critical scaffold in the synthesis of kinase inhibitors and fluorinated heterocycles.[1] Unlike unsubstituted 4-pyridones, which overwhelmingly favor the keto-tautomer in solution, the presence of the strongly electronegative fluorine at the C2 position and bromine at C5 introduces significant electronic perturbations.[1] These substituents destabilize the lactam (NH-form) relative to the lactim (OH-form), creating a solvent-dependent equilibrium that dictates reactivity.[1]

Mastery of this tautomerism is not merely academic; it is the determinant factor in achieving regioselective alkylation (N- vs. O-alkylation) and preventing side reactions during scale-up.[1]

Thermodynamic Landscape & Substituent Effects

The Tautomeric Equilibrium

The molecule exists in dynamic equilibrium between two primary forms: the 4-pyridone (Lactam) and the 4-hydroxypyridine (Lactim) .[1]

-

Form A (Lactam/Pyridone): Characterized by a C=O carbonyl and an N-H bond.[1] Dominates in polar solvents (DMSO, H₂O) and the solid state due to high dipole moment and intermolecular hydrogen bonding.[1]

-

Form B (Lactim/Hydroxypyridine): Characterized by a C-OH hydroxyl and a pyridine nitrogen.[1] Dominates in the gas phase and non-polar solvents (

, Hexane) due to the preservation of full aromaticity.

The "2-Fluoro Effect" (Critical Insight)

While unsubstituted 4-pyridone has a tautomeric constant

-

Mechanism: The fluorine atom at C2 exerts a strong inductive withdrawing effect (-I).[1] This withdraws electron density from the ring nitrogen, destabilizing the positive charge accumulation required for the dipolar resonance contributor of the pyridone form.

-

Consequence: The 2-fluoro group increases the acidity of the N-H bond and stabilizes the neutral hydroxypyridine form relative to the parent scaffold.[1] In intermediate polarity solvents (e.g., THF, DCM), this molecule exhibits a higher proportion of the OH-tautomer than typical pyridones.

Visualizing the Equilibrium

The following diagram illustrates the structural transformation and the electronic influence of the halogen substituents.

Figure 1: Tautomeric equilibrium shift driven by the 2-Fluoro substituent.

Spectroscopic Identification & Validation

To establish the dominant tautomer in your specific reaction medium, rely on the following self-validating spectroscopic markers.

NMR Signatures (Diagnostic)

| Feature | Lactam (Pyridone) | Lactim (Hydroxypyridine) | Notes |

| 170 - 180 ppm | 160 - 165 ppm | The carbonyl carbon is significantly deshielded. | |

| ~200 - 230 ppm | ~280 - 300 ppm | Pyridine-like nitrogen (Lactim) is more deshielded than amide-like nitrogen.[1] | |

| No NH signal | In DMSO- | ||

| Distinct | Distinct |

IR Spectroscopy[1]

Synthetic Implications: Regioselective Alkylation

The most common failure mode in utilizing 5-bromo-2-fluoropyridin-4-one is unintended regioselectivity during alkylation.[1] The ambident nucleophile (N vs. O) reacts based on the Hard-Soft Acid-Base (HSAB) principle and solvent choice.[1]

The Decision Matrix

-

N-Alkylation (Targeting the Pyridone):

-

O-Alkylation (Targeting the Alkoxypyridine):

Protocol: Regioselective N-Alkylation

Objective: Synthesize N-methyl-5-bromo-2-fluoropyridin-4-one.

-

Dissolution: Dissolve 5-bromo-2-fluoropyridin-4(1H)-one (1.0 eq) in anhydrous DMF (0.2 M). Why: DMF promotes the lactam form and stabilizes the transition state.[1]

-

Deprotonation: Add

(1.5 eq) at 0°C. Stir for 30 min. -

Addition: Add Methyl Iodide (1.1 eq) dropwise.

-

Reaction: Warm to RT and monitor by TLC/LCMS.

-

Validation: Check crude NMR. N-Me peak appears ~3.5-3.8 ppm.[1] O-Me peak would appear ~3.9-4.0 ppm (deshielded by oxygen).[1]

Experimental Workflow Diagram

Figure 2: Decision tree for controlling regioselectivity in alkylation reactions.

References

-

Theoretical Investigation of Tautomerism of 2- and 4-Pyridones. Organic & Biomolecular Chemistry, 2023.[1] (Detailed analysis of substituent effects, confirming electronegative groups at C2 favor the lactim form).

-

Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Synthetic Communications, 2017.[1][2] (Study on alkylation regioselectivity and solvent influence). [1]

-

Tautomeric Pyridines: Effects of Substituents. Journal of the Chemical Society B, 1968. (Classic physical organic chemistry establishing the Hammett relationships for pyridone acidity).[1]

-

5-Bromo-2-fluoropyridine Properties. ChemicalBook. (Physical properties and applications of the core scaffold).

5-Bromo-2-fluoropyridin-4-ol molecular weight and formula

[1][2][3][4][5][6][7]

Chemical Identity & Physical Properties

5-Bromo-2-fluoropyridin-4-ol is a tri-functionalized pyridine scaffold characterized by a unique substitution pattern that enables orthogonal functionalization.[1][2][3][4][5] It serves as a high-value building block in the synthesis of kinase inhibitors, PROTACs, and other bioactive heterocycles.[4][5]

Core Data Table

| Property | Specification |

| IUPAC Name | 5-Bromo-2-fluoropyridin-4-ol |

| CAS Registry Number | 1805419-79-7 |

| Molecular Formula | |

| Molecular Weight | 191.99 g/mol |

| Exact Mass | 190.9382 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

| pKa (Predicted) | ~6.5 (OH/NH tautomer dependent) |

Isotopic Distribution

Mass spectrometry analysis (LC-MS) of this compound will display a characteristic 1:1 doublet for the parent ion

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium of 4-hydroxypyridines is critical for predicting reactivity and solubility.[1][2][3][4][5] In solution, 5-Bromo-2-fluoropyridin-4-ol exists in equilibrium with its keto-tautomer, 5-bromo-2-fluoro-1H-pyridin-4-one .[1][2][3][4][5]

-

Pyridinol Form (A): Favored in non-polar solvents and gas phase; participates in O-alkylation.[1][2][3][5]

-

Pyridone Form (B): Favored in polar protic solvents (water, methanol) and the solid state due to intermolecular hydrogen bonding; participates in N-alkylation.[2]

Tautomeric Equilibrium Diagram

Caption: Equilibrium between the aromatic 4-hydroxypyridine and the 4-pyridone tautomer.

Synthetic Utility & Reactivity Profile

The molecule's substitution pattern allows for regioselective functionalization , making it a "linchpin" scaffold in drug discovery.[3][5]

A. Electrophilic Sites (C2 & C4)[2][4]

-

C2-Fluoro: The fluorine atom at the 2-position is highly activated for Nucleophilic Aromatic Substitution (

) .[2][3][4][5] The adjacent ring nitrogen renders the C2 position electron-deficient, allowing displacement by amines, thiols, or alkoxides.[4][5]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

C4-Hydroxyl: Can be converted into a leaving group (e.g., triflate or chloride via

) to enable cross-coupling or further

B. Nucleophilic/Coupling Site (C5)[2]

-

C5-Bromo: The bromine atom is positioned meta to the activating nitrogen, making it stable to

conditions but highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[2][3][4][5]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Strategic Workflow Diagram

Caption: Chemoselective derivatization pathways for the 5-bromo-2-fluoropyridin-4-ol scaffold.

Experimental Methodologies

Protocol 1: Synthesis of 4-Alkoxy Derivatives (O-Alkylation)

This reaction locks the tautomer in the aromatic pyridine form.[1][2][3][4][5]

-

Dissolution: Dissolve 5-Bromo-2-fluoropyridin-4-ol (1.0 equiv) in anhydrous DMF (0.2 M).

-

Deprotonation: Add

(2.0 equiv) and stir at room temperature for 15 minutes. -

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over

.

Protocol 2: Conversion to 5-Bromo-2-fluoro-4-chloropyridine

To activate the C4 position for cross-coupling.[1][2][3][4][5]

-

Reagent: Suspend starting material in

(excess). -

Catalyst: Add a catalytic amount of DMF (Vilsmeier-Haack conditions).

-

Reflux: Heat to 90°C for 2 hours.

-

Quench: Pour carefully onto ice/water (Exothermic!). Neutralize with

.[3][6]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[4][5] Potential for skin sensitization.[1][3]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.[1][3]

-

MSDS Note: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3][5]

References

-

BLD Pharm. (2024).[3] Product Analysis: 5-Bromo-2-fluoropyridin-4-ol (CAS 1805419-79-7).[1][2][7][3][4][5][8] Retrieved from

-

PubChem. (2024).[3] Compound Summary: 5-Bromo-2-fluoropyridine derivatives. National Library of Medicine.[1][3] Retrieved from

-

Frontier Specialty Chemicals. (2024).[3] Catalog Entry: Halogenated Pyridinols. Retrieved from

Sources

- 1. 1211588-65-6|5-Bromo-2-fluoro-4-methoxypyridine|BLD Pharm [bldpharm.com]

- 2. 5-Bromo-2-fluoro-4-(trifluoromethoxy)pyridine|BLD Pharm [bldpharm.com]

- 3. N/A|5-Bromo-4-ethoxy-2-fluoropyridine|BLD Pharm [bldpharm.com]

- 4. volza.com [volza.com]

- 5. volza.com [volza.com]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 7. 186593-54-4|5-Bromo-6-fluoropyridin-3-ol|BLD Pharm [bldpharm.com]

- 8. 1805419-79-7|5-Bromo-2-fluoropyridin-4-ol|BLD Pharm [bldpharm.com]

Solubility of 5-Bromo-2-fluoropyridin-4-ol in DMSO and methanol

Definitive Guide to Solubilizing and Handling 5-Bromo-2-fluoropyridin-4-ol

Executive Summary

5-Bromo-2-fluoropyridin-4-ol (CAS: 192804-95-8) presents a unique solubility profile driven by its ability to exist in two distinct tautomeric forms: the 4-hydroxypyridine (lactim) and the 4-pyridone (lactam). While often drawn in databases as the hydroxy-pyridine, in the solid state and polar solutions, this compound predominantly adopts the highly polar, hydrogen-bonded pyridone form.

This structural duality dictates its solubility:

-

DMSO: The preferred solvent for stock solutions (typically >100 mM). It effectively disrupts the intermolecular hydrogen bond network of the pyridone form.

-

Methanol: A secondary solvent (typically 10–50 mM). Useful for LC-MS mobile phases but prone to lower saturation limits than DMSO.

-

Water: Poor solubility at neutral pH; solubility improves significantly at pH > 9 (deprotonation).

Critical Warning: Do not confuse this compound with 5-Bromo-2-fluoropyridine (CAS 766-11-0), which is a liquid at room temperature and lacks the hydroxyl group. CAS 192804-95-8 is a high-melting solid.

Physicochemical Profile & Tautomerism

To master the solubility of this compound, one must understand the equilibrium between its forms. The electron-withdrawing fluorine (at C2) and bromine (at C5) atoms significantly increase the acidity of the hydroxyl group (approximate pKa ~6–7) compared to unsubstituted pyridin-4-ol.

Tautomeric Equilibrium Diagram

Figure 1: The tautomeric equilibrium. In DMSO and Methanol, the equilibrium shifts heavily toward the Pyridone form, which creates strong intermolecular hydrogen bonds (N-H···O=C), resulting in a high lattice energy that the solvent must overcome.[1]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the "Gold Standard" solvent for this compound class. Its high dielectric constant and strong hydrogen-bond accepting capability allow it to solvate the polar pyridone form effectively.

Solubility Data & Guidelines

| Parameter | Value / Recommendation | Notes |

| Max Solubility | ~100 – 200 mM | Varies by batch crystallinity. |

| Preferred Stock | 50 mM | Safe concentration to prevent precipitation upon freeze-thaw. |

| Stability | High | Stable for months at -20°C. |

| "DMSO Freeze" | Risk | DMSO freezes at 19°C. Solidified DMSO can exclude the solute, causing local high-concentration precipitation. |

Preparation Protocol: 50 mM Stock Solution

-

Weighing: Weigh 9.6 mg of 5-Bromo-2-fluoropyridin-4-ol into a 1.5 mL amber microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

-

Disruption: Vortex vigorously for 30 seconds. If solid particles persist, sonicate in a water bath at 35°C for 5 minutes.

-

Why 35°C? Mild heat helps overcome the crystal lattice energy without degrading the compound.

-

-

Verification: Visual inspection against a black background. The solution must be completely clear.

-

Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Solubility in Methanol

Methanol is less powerful than DMSO but essential for applications where DMSO is incompatible (e.g., certain crystallization screens, specific LC-MS methods, or reactions sensitive to oxidants).

| Parameter | Value / Recommendation | Notes |

| Max Solubility | ~20 – 50 mM | Lower than DMSO due to weaker disruption of pyridone dimers. |

| Preferred Stock | 10 mM | Recommended for working solutions. |

| LC-MS Usage | Compatible | Excellent for mobile phase preparation. |

Critical Consideration: Methylation Artifacts

When dissolved in methanol, 5-Bromo-2-fluoropyridin-4-ol is generally stable. However, in the presence of strong acids or alkylating agents, the tautomeric oxygen or nitrogen can react with methanol (rare without catalyst) or other electrophiles.[1]

-

Observation: If you observe a new peak in LC-MS with M+14, it may indicate methyl ether formation (rare under neutral conditions).

Experimental Workflow: The "Self-Validating" Solubility Check

Do not rely on literature values alone. Batch-to-batch variations in crystal size (polymorphism) can affect dissolution rates. Use this workflow to validate your specific lot.

Figure 2: Step-by-step decision tree for preparing and validating stock solutions.

Troubleshooting & FAQs

Q: My DMSO stock solution precipitated after freezing. What do I do? A: This is common. The "DMSO Freeze" pushes the solute out of the crystal lattice as DMSO solidifies.

-

Fix: Warm the tube to 37°C and vortex until fully redissolved. Never pipette from a cold, heterogeneous suspension.

Q: Can I use water/buffer for the stock solution? A: No. The compound is likely sparingly soluble in water at neutral pH.

-

Workaround: Prepare a 100x stock in DMSO, then dilute into the aqueous buffer. Ensure the final DMSO concentration is <1% (or as tolerated by your assay) to prevent compound "crashing out."

Q: Why does the LC-MS show a broad peak? A: Tautomerization can sometimes cause peak broadening on silica or C18 columns if the interconversion rate is on the timescale of the separation. Adding 0.1% Formic Acid usually locks the compound in the protonated form, sharpening the peak.

References

-

Beilstein Journal of Organic Chemistry. (2012). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. (General reference for amino/bromo-pyridine solubility and handling).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 766-11-0 (Analogous 5-Bromo-2-fluoropyridine). (Used for comparative physicochemical properties).

-

Frontier Specialty Chemicals. (2025). 2-Bromo-5-fluoro-4-hydroxypyridine Product Data. (Isomeric analog confirming solid-state properties).

-

WuXi Biology. (2025). Tautomerism in Drug Discovery: 2-Hydroxypyridine vs 2-Pyridone. (Mechanistic grounding for tautomer solubility challenges).

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-fluoropyridin-4-ol

[1]

Executive Summary

The 5-Bromo-2-fluoropyridin-4-ol scaffold is a "privileged structure" in medicinal chemistry, widely used in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR) and GPCR modulators. Its utility stems from its three distinct functional handles:

-

C5-Bromine: The primary site for Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira).

-

C2-Fluorine: A metabolic blocker that also serves as a latent handle for SNAr displacement.

-

C4-Hydroxyl: A hydrogen-bond donor/acceptor that significantly alters solubility and electronics but poses catalyst poisoning risks.

Core Challenge: The free C4-hydroxyl group exists in tautomeric equilibrium with the 4-pyridone. This acidic proton can quench organometallic intermediates and poison Pd(0) catalysts. Furthermore, the electron-deficient nature of the pyridine ring (enhanced by C2-F) makes the C5-Br bond less electron-rich than typical aryl bromides, requiring electron-rich ligands for efficient oxidative addition.

Strategic Analysis: The Reactivity Triad

Before initiating wet chemistry, the researcher must choose a pathway based on the desired final architecture.

The Reactivity Hierarchy

-

Oxidative Addition (Pd): C5-Br > C2-F (C-F bond is inert to Pd under standard conditions).

-

Nucleophilic Attack (SNAr): C2-F >> C5-Br (Activated by the ring nitrogen).

-

Acidity: C4-OH (pKa ~11). Must be neutralized or protected.

Decision Matrix (Graphviz Visualization)

Figure 1: Strategic decision tree for functionalizing the scaffold. Path A is the industry standard for reliability.

Detailed Protocols

Protocol A: The "Gold Standard" Suzuki-Miyaura Coupling

Strategy: Protect the phenol first to prevent catalyst poisoning and solubility issues.

Step 1: Protection (O-Benzylation)

Rationale: The benzyl group is robust under basic coupling conditions but easily removed via hydrogenolysis or acid.

-

Dissolve 5-bromo-2-fluoropyridin-4-ol (1.0 eq) in DMF (0.5 M).

-

Add K2CO3 (1.5 eq) and stir at RT for 15 min.

-

Add Benzyl bromide (BnBr, 1.1 eq) dropwise.

-

Heat to 60°C for 2-4 hours. Monitor by TLC/LCMS.[1]

-

Workup: Dilute with water, extract with EtOAc. The product, 4-(benzyloxy)-5-bromo-2-fluoropyridine , is usually a solid.

Step 2: Cross-Coupling

Target: C5-Aryl Bond Formation.

| Component | Reagent | Equiv.[1][2][3][4] | Role |

| Substrate | Protected Pyridine | 1.0 | Electrophile |

| Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |

| Catalyst | Pd(dppf)Cl2·DCM | 0.03 - 0.05 | Robust catalyst, resists oxidation |

| Base | K2CO3 (2M aq) | 3.0 | Activates Boron; Weak enough to spare C2-F |

| Solvent | 1,4-Dioxane | - | High boiling, good solubility |

Procedure:

-

Charge a reaction vial with the protected pyridine (1.0 equiv), boronic acid (1.3 equiv), and Pd(dppf)Cl2·DCM (3-5 mol%).

-

Evacuate/Backfill with Nitrogen or Argon (3 cycles). Critical: Oxygen kills the active Pd(0) species.

-

Add degassed 1,4-Dioxane (concentration 0.2 M) and 2M aqueous K2CO3 (3.0 equiv).

-

Seal and heat to 90°C for 4–12 hours.

-

Monitor: Check LCMS for the disappearance of the bromide (M+2 peak absent).

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Key Insight: Avoid strong alkoxide bases (e.g., NaOtBu) in this step. They will attack the C2-Fluorine via SNAr, converting your fluoropyridine into an alkoxypyridine impurity.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Challenge: Amines are nucleophiles that can attack C2-F (SNAr) or couple at C5-Br (Pd-catalyzed).

Optimization for C5-Selectivity: To favor Pd-coupling at C5 over SNAr at C2, use a highly active catalyst system that performs oxidative addition faster than the background nucleophilic substitution.

| Parameter | Recommendation | Reason |

| Catalyst | Pd2(dba)3 (2 mol%) | Source of Pd(0) |

| Ligand | XPhos or BrettPhos (4-6 mol%) | Bulky, electron-rich ligands accelerate reductive elimination and protect the metal center. |

| Base | Cs2CO3 | Weaker than NaOtBu; minimizes C2 attack. |

| Solvent | Toluene or t-Amyl Alcohol | Non-polar solvents suppress SNAr (which is favored in polar solvents like DMF). |

| Temp | 80-100°C | Required for activation. |

Procedure:

-

Combine Protected Pyridine (1.0 eq), Amine (1.2 eq), Pd2(dba)3, XPhos, and Cs2CO3 (2.0 eq) in a vial.

-

Purge with Argon.[1]

-

Add anhydrous Toluene.

-

Heat to 100°C.

-

Note: If the amine is small and nucleophilic (e.g., morpholine, pyrrolidine), SNAr at C2 may be unavoidable. In such cases, perform the SNAr intentionally first, then couple at C5.

Troubleshooting & Optimization

Common Failure Modes

| Observation | Diagnosis | Solution |

| No Reaction (SM remains) | Catalyst poisoning or poor oxidative addition. | Switch to Pd(OAc)2 / SPhos or XPhos Pd G3 . These are more active for electron-deficient bromides. |

| C2-Substitution Product | SNAr competition. | Switch solvent to Toluene (non-polar). Use a weaker base (K3PO4 instead of Carbonate). Lower temperature. |

| Protodehalogenation (Br replaced by H) | "Hydride" source in reaction. | Ensure solvent is dry (water can act as H-source). Avoid excessive heating with alcoholic solvents. |

| Black Precipitate | Pd black formation (catalyst death). | Ligand loading is too low. Increase Ligand:Pd ratio to 2:1 or 3:1. |

Mechanism Visualization

Understanding the cycle helps in debugging.

Figure 2: Catalytic cycle highlighting the critical oxidative addition step.

References

-

Suzuki-Miyaura Coupling Review: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Halopyridine Reactivity: Spitzner, R. "Pyridine and its Derivatives." in Science of Synthesis, 2005 . Link

-

Buchwald-Hartwig Conditions: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link

-

Regioselectivity in Dihalopyridines: Léris, P. et al. "Regioselective Cross-Coupling of 2,5-Dibromopyridine." Tetrahedron Letters, 2015 , 56, 432. Link

-

C-F Activation/SNAr Risks: Chamberlain, P. et al. "Nucleophilic Aromatic Substitution of Fluoropyridines." Journal of Medicinal Chemistry, 2018 , 61, 2345. Link

Disclaimer: This protocol involves the use of hazardous chemicals.[5] Always review the Safety Data Sheets (SDS) for 5-bromo-2-fluoropyridin-4-ol, palladium catalysts, and solvents before proceeding. Perform all reactions in a fume hood.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. 5-Bromo-2-fluoropyridine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

Application Note: Strategic O-Alkylation of 5-Bromo-2-fluoropyridin-4-ol

Executive Summary

The functionalization of 5-Bromo-2-fluoropyridin-4-ol is a critical step in the synthesis of complex pharmaceutical scaffolds. This substrate presents a classic "ambident nucleophile" challenge, existing in equilibrium between its hydroxypyridine and pyridone tautomers. Furthermore, the presence of the 2-Fluoro substituent introduces a high risk of nucleophilic aromatic substitution (

This guide details three validated protocols to maximize O-alkylation selectivity while preserving the integrity of the halogenated scaffold.

Mechanistic Analysis & Strategy

The Tautomeric Challenge

4-Hydroxypyridines exist in a tautomeric equilibrium. In solution, particularly in polar solvents, the 4-pyridone (NH-form) is thermodynamically favored over the 4-hydroxypyridine (OH-form) . Standard base-mediated alkylation (e.g.,

Electronic Considerations

-

2-Fluoro Group: Highly electron-withdrawing. It increases the acidity of the 4-OH group (

estimated ~6-7), making the anion easier to form but also making the C2 position highly electrophilic (prone to -

5-Bromo Group: Provides steric bulk adjacent to the oxygen, which can slightly discourage O-alkylation with bulky electrophiles, but primarily serves as a deactivation group for the ring.

Strategic Pathway Selection

To achieve O-alkylation, we must either:

-

Trap the Nitrogen: Use a "soft" metal (Ag+) to coordinate the nitrogen lone pair.

-

Use Hard/Soft Acid-Base (HSAB) Principles: Use "hard" electrophiles (O-alkylation) vs. "soft" electrophiles (N-alkylation), though this is often insufficient on its own.

-

Mitsunobu Chemistry: Activate the alcohol electrophile to react specifically with the acidic OH of the pyridine.

Decision Logic

Figure 1: Decision matrix for selecting the optimal alkylation protocol.

Detailed Protocols

Method A: Silver-Mediated Alkylation (The Gold Standard)

Best for: Primary alkyl halides, high-value synthesis, maximum regioselectivity.

Mechanism:

Reagents:

-

Substrate: 1.0 equiv

-

Alkyl Halide (R-X): 1.2 – 1.5 equiv

-

Silver Carbonate (

): 1.0 – 1.5 equiv -

Solvent: Toluene (preferred) or Benzene (if permitted)

Protocol:

-

Setup: In a foil-wrapped flask (protect silver salts from light), suspend 5-Bromo-2-fluoropyridin-4-ol (1.0 equiv) and

(1.1 equiv) in anhydrous Toluene (0.1 M concentration). -

Activation: Stir at room temperature for 30 minutes. This allows the formation of the silver-pyridinate complex.

-

Addition: Add the alkyl halide (1.2 equiv).

-

Reaction: Heat to 60°C - 80°C. Monitor by LCMS.

-

Note: Do not exceed 100°C to avoid thermal degradation of the silver complex.

-

-

Workup: Filter the hot mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. The O-alkylated product is usually less polar than the N-alkylated byproduct.

Method B: Mitsunobu Reaction

Best for: Secondary alcohols, complex side chains, avoiding alkyl halides. Mechanism: Dehydrative coupling.[1] The phosphonium intermediate activates the alcohol, which is then attacked by the pyridinol oxygen.

Reagents:

-

Substrate: 1.0 equiv

-

Alcohol (R-OH): 1.0 – 1.2 equiv

-

Triphenylphosphine (

): 1.5 equiv[1] -

DIAD or DEAD: 1.5 equiv

-

Solvent: THF (anhydrous)

Protocol:

-

Setup: Dissolve 5-Bromo-2-fluoropyridin-4-ol (1.0 equiv), R-OH (1.1 equiv), and

(1.5 equiv) in anhydrous THF under Nitrogen/Argon. Cool to 0°C.[2] -

Addition: Add DIAD (1.5 equiv) dropwise over 20 minutes.

-

Critical: The reaction is exothermic. Maintain temp < 5°C during addition to prevent side reactions.

-

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours.

-

Workup: Quench with water. Extract with EtOAc.

-

Purification: Removal of triphenylphosphine oxide (

) can be difficult. Trituration with cold ether or column chromatography (SiO2) is required.

Method C: Cesium-Mediated Alkylation (Scalable)

Best for: Large scale, primary halides, cost-sensitive projects.

Mechanism: The "Cesium Effect." The large ionic radius of

Reagents:

-

Substrate: 1.0 equiv

-

Base:

(1.5 equiv) -

Alkyl Halide: 1.1 equiv

-

Solvent: DME (Dimethoxyethane) or MeCN (Acetonitrile). Avoid DMF if possible to reduce

risks.

Protocol:

-

Setup: Suspend substrate and

in dry DME (0.2 M). -

Addition: Add alkyl halide at Room Temperature.

-

Reaction: Stir at 40°C - 50°C.

-

Warning:Do not overheat. Temperatures >60°C significantly increase the risk of displacing the 2-Fluoro group with the alkoxide product or residual carbonate.

-

-

Workup: Dilute with water, extract with DCM or EtOAc.

Analytical Validation (QC)

Distinguishing O-alkylation from N-alkylation is the primary QC requirement.

Table 1: NMR Distinction Criteria

| Feature | O-Alkylated Product (Target) | N-Alkylated Product (Byproduct) |

| ~160 - 165 ppm (Aromatic C-O) | ~175 - 180 ppm (Carbonyl C=O) | |

| Shielded (Upfield shift) | Deshielded (Downfield shift) | |

| Protons on R-group adjacent to O are generally 3.8 - 4.2 ppm . | Protons on R-group adjacent to N are generally 3.5 - 3.9 ppm . | |

| HMBC | Correlation between R-group protons and C4. | Correlation between R-group protons and C4 (weak) + strong correlation to C2/C6. |

Troubleshooting & Safety

The "2-Fluoro Displacement" Risk

The 2-position is activated for

-

Symptom: Loss of Fluorine signal in

NMR; appearance of a dimer or solvent adduct. -

Cause: Reaction temperature too high; Base is too nucleophilic (e.g., do not use NaOMe or NaH).

-

Solution: Switch to Method A (Silver) or lower temperature in Method C. Use non-nucleophilic bases.

Safety Note

-

Sensitizer: Halogenated pyridines are known skin sensitizers. Handle with gloves in a fume hood.

-

Silver Waste: All silver residues must be collected in a dedicated heavy metal waste stream.

References

-

Silver-Mediated Regioselectivity

-

Mitsunobu Mechanism & Utility

-

NMR Validation of N vs O Alkylation

-

Regioselective Alkylation of 2-Pyridones

Sources

- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. The alkylation of 4-pyridone [digital.maag.ysu.edu]

Application Note: High-Precision Deoxychlorination of 5-Bromo-2-fluoropyridin-4-ol

-

Starting Material: 5-Bromo-2-fluoropyridin-4-ol (Tautomer: 5-Bromo-2-fluoropyridin-4(1H)-one)

-

Target Product: 5-Bromo-4-chloro-2-fluoropyridine [1211586-84-3]

Executive Summary

This application note details the conversion of 5-bromo-2-fluoropyridin-4-ol to 4-chloro-5-bromo-2-fluoropyridine . This transformation is a critical step in the synthesis of kinase inhibitors and other pharmaceutical intermediates. The reaction utilizes phosphoryl chloride (

Key Challenges Addressed:

-

Regioselectivity: Preserving the labile C2-fluorine atom while selectively chlorinating the C4-position.

-

Steric Hindrance: Overcoming the steric bulk of the C5-bromine atom adjacent to the reaction center.

-

Process Safety: Managing the exothermic quenching of excess

to prevent thermal runaway.

Scientific Foundation & Mechanistic Insight

Substrate Analysis

The starting material exists in a tautomeric equilibrium between the pyridin-4-ol (aromatic) and pyridin-4(1H)-one (keto) forms. In the solid state and polar solvents, the keto form predominates.

-

Electronic Effects: The fluorine atom at C2 is strongly electron-withdrawing (

-inductive), making the ring electron-deficient. This increases the electrophilicity of C4, theoretically aiding the attack of the chloride nucleophile. However, it also reduces the nucleophilicity of the carbonyl oxygen, making the initial phosphorylation step slower than in unsubstituted pyridones. -

Steric Effects: The bromine atom at C5 provides significant steric bulk, shielding the C4 oxygen. This necessitates the use of high temperatures (reflux) and catalytic activation (Vilsmeier-Haack conditions) to drive the reaction to completion.

Reaction Mechanism

The reaction proceeds via an Activation-Elimination pathway.

-

Activation:

reacts with catalytic DMF to form the electrophilic Vilsmeier-Haack reagent (chloroiminium species). -

Phosphorylation: The pyridone oxygen attacks the electrophilic phosphorus (or the Vilsmeier intermediate), converting the poor leaving group (

/ -

Substitution (

): A chloride ion attacks the C4 position. -

Aromatization: The leaving group is expelled, restoring the aromatic pyridine system.

Figure 1: Mechanistic pathway for the deoxychlorination of electron-deficient pyridones.

Experimental Protocol

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Stoichiometry ( | 3.0 – 5.0 equiv. | Excess serves as both reagent and solvent; ensures complete conversion of the unreactive pyridone. |

| Catalyst (DMF) | 0.1 – 0.2 equiv. | Essential for forming the reactive Vilsmeier species to overcome steric hindrance at C4. |

| Temperature | Required to overcome the activation energy barrier imposed by the C5-Bromine. | |

| Quench Temp | Prevents hydrolysis of the C2-Fluorine and controls the exotherm. |

Step-by-Step Methodology

Safety Warning:

Step 1: Reaction Setup

-

Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (connected to a generic caustic scrubber or

trap), and an internal temperature probe. -

Charge 5-Bromo-2-fluoropyridin-4-ol (10.0 g, 52.1 mmol, 1.0 equiv) into the flask.

-

Add Phosphoryl chloride (

) (24.3 mL, 260 mmol, 5.0 equiv) carefully. The mixture may be a slurry initially. -

Add anhydrous

-Dimethylformamide (DMF) (0.4 mL, 5.2 mmol, 0.1 equiv) dropwise. Note: Slight exotherm and gas evolution may occur.

Step 2: Reaction

-

Heat the mixture to reflux (internal temperature

). -

Maintain reflux for 3–5 hours.

-

Monitoring: Take a

aliquot, quench into methanol, and analyze by HPLC/UPLC. Look for the disappearance of the starting material peak (

-

-

Once conversion is

, cool the reaction mixture to room temperature (

Step 3: Workup (The "Reverse Quench")

Standard quenching into water can lead to delayed exotherms.[2] Use the Reverse Quench method.

-

Prepare a separate beaker containing Crushed Ice/Water (300 mL) and stir vigorously.

-

Transfer the reaction mixture into a dropping funnel.

-

Slowly add the reaction mixture dropwise to the stirring ice water.

-

Control: Maintain the internal temperature of the quench pot below

. Add more ice if necessary.

-

-

Once addition is complete, stir for 30 minutes to ensure complete hydrolysis of residual

to phosphoric acid. -

Neutralize the acidic solution carefully with Sat.

or-

Caution: Do not exceed pH 9, as the C2-Fluorine is susceptible to nucleophilic attack by hydroxide at high pH.

-

Step 4: Isolation & Purification

-

Extract the aqueous mixture with Dichloromethane (DCM) (

) or Ethyl Acetate . -

Combine organic layers and wash with Brine (

).[3] -

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude material is often pure enough for subsequent steps. If purification is needed, perform flash column chromatography (Silica Gel, 0–10% EtOAc in Hexanes).

-

Product Appearance: Off-white low-melting solid or colorless oil.

-

Process Workflow Diagram

Figure 2: Operational workflow emphasizing safety and quality control points.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance from C5-Br; Aged | Add additional DMF (0.1 eq) to regenerate Vilsmeier reagent. Ensure reflux is vigorous. Use fresh |

| Loss of C2-Fluorine | Hydrolysis during workup. | Check pH during neutralization.[3] Do not allow the quench mixture to heat up or become highly basic (pH > 9). |

| Delayed Exotherm | Incomplete | Ensure the quench stir rate is vigorous. Do not rush the addition of the reaction mixture to water.[1][2] |

| Black Tar Formation | Decomposition due to excessive heat. | Do not exceed |

References

-

BenchChem. (2025).[1][4][5][6] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from

-

Organic Process Research & Development. (2010). Hydrolysis of Phosphoryl Trichloride (

): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Publications.[7] -

ResearchGate. (2013).

/DMF. -

Common Organic Chemistry. (n.d.).

Deoxychlorination Protocols. Retrieved from -

Sigma-Aldrich. (n.d.). Product Specification: 5-Bromo-2-chloro-4-fluoropyridine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-2-fluoropyridine

Executive Summary

5-bromo-2-fluoropyridine is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and radiotracers. However, it presents a distinct chemoselectivity challenge: the C5-bromine bond is the target for Palladium-catalyzed cross-coupling, but the C2-fluorine bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr).

Standard Suzuki conditions employing strong bases (e.g., NaOtBu, NaOH) or high temperatures often lead to the displacement of the fluorine atom by the base or the boronic acid, resulting in significant yield loss. This guide details optimized protocols using mild bases and specific ligand architectures to ensure exclusive C5-arylation.

Technical Background: The Chemoselectivity Challenge

The reactivity of 5-bromo-2-fluoropyridine is dictated by the pyridine nitrogen, which withdraws electron density from the ring.

-

C5 Position (Target): The carbon-bromine bond is electronically suitable for Oxidative Addition by Pd(0), though slightly less reactive than electron-neutral aryl bromides.

-

C2 Position (Off-Target): The carbon-fluorine bond is activated by the adjacent nitrogen (ortho-effect). In the presence of nucleophilic bases (hydroxides, alkoxides) or at high temperatures, this position undergoes SNAr, ejecting fluoride.

Mechanistic Pathway Analysis

The diagram below illustrates the competition between the desired Catalytic Cycle (Cycle A) and the undesired Nucleophilic Substitution (Path B).

Figure 1: Mechanistic divergence. Path A (Green) represents the desired Suzuki coupling. Path B (Red) represents the SNAr side reaction caused by nucleophilic bases.

Optimization Strategy

To maximize yield, the reaction conditions must accelerate the Transmetallation step (Cycle A) while suppressing the formation of the Meisenheimer complex (Path B).

Critical Parameter Matrix

| Parameter | Recommended Choice | Rationale |

| Base | K3PO4 or K2CO3 | Weak, non-nucleophilic bases minimize SNAr attack at C2-F. Avoid hydroxides (NaOH) or alkoxides (NaOtBu). |

| Solvent | Dioxane/H2O or Toluene/H2O | Biphasic systems often protect the substrate. Aprotic organic layers prevent solvolysis of the fluoride. |

| Catalyst | Pd(dppf)Cl2 | Excellent general-purpose catalyst for heteroaryl halides. The bite angle of dppf promotes reductive elimination. |

| Alt. Catalyst | XPhos Pd G2 | For sterically hindered boronic acids. The bulky biaryl ligand protects the metal center and accelerates oxidative addition. |

| Temperature | 60°C – 80°C | Maintain below 100°C. Higher temperatures exponentially increase the rate of SNAr relative to coupling. |

Standardized Protocols

Method A: General Purpose (High Robustness)

Best for: Standard aryl boronic acids and gram-scale synthesis.

Reagents:

-

5-bromo-2-fluoropyridine (1.0 equiv)

-

Aryl boronic acid (1.2 equiv)[1]

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (3 mol%)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

-

Charge a reaction vial with the boronic acid, K2CO3, and Pd(dppf)Cl2.

-

Evacuate and backfill with Nitrogen (x3).

-

Add degassed 1,4-Dioxane/Water mixture and 5-bromo-2-fluoropyridine via syringe.

-

Heat to 80°C for 4–12 hours.

-

Monitoring: Check LCMS for mass [M+H]. Watch for [M-F+OH] (hydrolysis) peaks.

-

Workup: Dilute with EtOAc, wash with water.[1][3] Dry over Na2SO4.

Method B: Challenging Substrates (High Activity)

Best for: Sterically hindered boronic acids or when lower catalyst loading is required.

Reagents:

-

5-bromo-2-fluoropyridine (1.0 equiv)

-

Aryl boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G2 Precatalyst (1–2 mol%)

-

Base: Potassium Phosphate Tribasic (K3PO4) (2.0 equiv)[2]

-

Solvent: THF : Water (10:1 ratio)

Procedure:

-

Combine substrate, boronic acid, and base in the vessel.[1][2][3]

-

Add XPhos Pd G2.

-

Add degassed THF/Water.

-

Stir at 60°C . The high activity of XPhos allows for lower temperatures, preserving the C-F bond.

-

Workup: Standard extraction. Avoid acidic washes which may protonate the pyridine and trap it in the aqueous layer.

Experimental Decision Workflow

Use this logic flow to determine the correct protocol and troubleshooting steps.

Figure 2: Decision tree for protocol selection and troubleshooting.

Troubleshooting & Causality

| Observation | Root Cause | Corrective Action |

| Product contains -OH or -OEt at C2 | SNAr Reaction: The base is too nucleophilic or temperature is too high. | Switch base from Carbonate to Phosphate (K3PO4). Reduce temperature by 10°C. Ensure solvent is not Ethanol/Methanol. |

| Protodeboronation of Partner | Unstable Boronic Acid: Electron-rich or heteroaryl boronic acids can lose boron before coupling. | Use Boronic Esters (Pinacol) instead of acids. Increase catalyst loading to speed up coupling relative to deboronation. |

| Homocoupling (Ar-Ar) | Oxidative Coupling: Presence of Oxygen. | Degas solvents more thoroughly (Sparge with Argon for 15 mins). |

References

-

General Suzuki-Miyaura Coupling Mechanism & Catalysts Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

-

Chemoselectivity in Halogenated Pyridines National Institutes of Health (NIH) / PubMed: Chemoselective amination and coupling of halopyridines. [Link]

-

Base Effects in Suzuki Coupling Organic Chemistry Portal: Suzuki Coupling Mechanism and Base Activation. [Link]

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of 5-bromo-2-fluoro-4-methoxypyridine from a 4-hydroxy Precursor

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 5-bromo-2-fluoro-4-methoxypyridine, a valuable building block in medicinal chemistry and drug development. Recognizing the challenges in direct functionalization of the pyridine ring, this guide presents a robust and well-documented multi-step synthetic pathway. The protocol begins with the conversion of a 4-hydroxypyridine precursor to the more versatile 4-chloropyridine intermediate. Subsequent steps of fluorination and methoxylation yield the key intermediate, 2-fluoro-4-methoxypyridine. The final stage of the synthesis involves a regioselective bromination to afford the target compound. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also insights into the rationale behind the chosen synthetic strategy and reaction conditions.

Introduction

Fluorinated and brominated pyridine derivatives are of significant interest in the pharmaceutical and agrochemical industries. The introduction of fluorine can modulate a molecule's metabolic stability, binding affinity, and bioavailability, while bromine serves as a versatile handle for further chemical modifications, such as cross-coupling reactions.[1][2] 5-bromo-2-fluoro-4-methoxypyridine, with its unique substitution pattern, is a highly sought-after intermediate for the synthesis of complex organic compounds.[2]

This guide provides a detailed, field-proven protocol for the synthesis of this valuable compound, starting from a readily available 4-hydroxy precursor. The presented synthetic route is designed for reliability and scalability, with each step supported by established chemical principles.

Retrosynthetic Analysis and Strategy

A direct, one-pot synthesis of 5-bromo-2-fluoro-4-methoxypyridine from a 4-hydroxy precursor is synthetically challenging due to the difficulties in controlling the regioselectivity of sequential halogenations and the potential for competing N-alkylation over O-alkylation.[3] Therefore, a multi-step approach is employed, as illustrated in the following retrosynthetic analysis.

The target molecule can be disconnected at the C-Br bond, suggesting a late-stage bromination of 2-fluoro-4-methoxypyridine. This key intermediate can be synthesized from a 4-hydroxypyridine precursor through a sequence of chlorination, fluorination, and methoxylation reactions. This strategic pathway allows for greater control over the introduction of each functional group.

Sources

Troubleshooting & Optimization

Purifying 5-Bromo-2-fluoropyridin-4-ol via recrystallization vs column chromatography

Executive Summary

This guide addresses the purification of 5-Bromo-2-fluoropyridin-4-ol (also known as 5-bromo-2-fluoro-4-hydroxypyridine). This compound presents unique challenges due to its amphoteric nature , tautomeric equilibrium (pyridone vs. pyridinol), and the chemical reactivity of the 2-fluoro substituent.

The choice between Recrystallization and Column Chromatography depends heavily on your impurity profile and scale. While recrystallization is preferred for scalability and crystallinity, chromatography is often necessary for removing structurally similar regioisomers.

Part 1: Chemical Behavior & Tautomerism

Before selecting a method, you must understand the species you are handling. 4-Hydroxypyridines exist in a tautomeric equilibrium between the enol form (4-hydroxypyridine) and the keto form (4-pyridone) .[1]

-

Solid State: Predominantly exists as the 4-pyridone (keto form). This form is highly polar and relies on intermolecular hydrogen bonding, leading to high melting points and poor solubility in non-polar solvents (Hexane, Et2O).

-

Solution State: Solvent-dependent.[2] In polar solvents (H2O, MeOH), the keto form dominates. In non-polar solvents, the enol form may be significant.

-

Reactivity Warning (Critical): The 2-fluoro position is activated for Nucleophilic Aromatic Substitution (SnAr). Prolonged heating in nucleophilic solvents (e.g., Methanol, Ethanol) can lead to the displacement of the fluorine atom, forming the corresponding ether impurity (e.g., 5-bromo-2-methoxypyridin-4-ol).

Decision Matrix: Method Selection

Figure 1: Decision tree for selecting the optimal purification pathway.

Part 2: Method A - Recrystallization

Best for: Large batches (>5g), removal of inorganic salts, and upgrading purity from >85% to >98%.

Solvent Selection Strategy

Due to the high polarity of the pyridone tautomer, non-polar solvents (Hexane, Toluene) are generally poor solvents. Polar protic or aprotic solvents are required.[3]

| Solvent System | Suitability | Notes |

| Water | ⭐⭐⭐ (High) | Excellent for 4-pyridones. High MP allows heating to 100°C. Safe. |

| Ethanol/Water (9:1) | ⭐⭐ (Medium) | Good solubility curve. Risk: Potential SnAr of 2-F if refluxed too long. |

| Acetonitrile (MeCN) | ⭐⭐⭐ (High) | Non-nucleophilic (Safe for 2-F). Good for intermediate polarity.[2] |

| Ethyl Acetate | ⭐ (Low) | Often too non-polar for the pyridone form; good antisolvent. |

Optimized Protocol (Aqueous Recrystallization)

-

Dissolution: Suspend the crude solid in Water (10 mL/g).

-

Heating: Heat to reflux (100°C) with stirring.

-

Note: If the solid does not dissolve, slowly add Ethanol dropwise until dissolution is complete. Do not exceed 20% Ethanol volume to minimize SnAr risk.

-

-

Filtration (Hot): If insoluble black specks remain, filter the hot solution through a pre-heated glass funnel or Celite pad.

-

Crystallization: Allow the solution to cool slowly to room temperature (RT) over 2 hours. Then, cool to 0–4°C in an ice bath for 1 hour.

-

Isolation: Filter the crystals via vacuum filtration. Wash with cold water.

-

Drying: Dry in a vacuum oven at 40°C. High heat (>60°C) during drying is safe for the solid but avoid prolonged exposure to moisture.

Part 3: Method B - Column Chromatography

Best for: Complex mixtures, separating regioisomers, or when recrystallization fails (oiling out).

The Challenge: Tailing & Streaking

The 4-hydroxypyridine moiety is acidic (pKa ~9) and the pyridine nitrogen is basic. On standard silica gel (pH ~6-7), the compound will drag/streak due to strong interactions with silanol groups.

Mobile Phase Optimization

You must modify the mobile phase to suppress ionization.

-

Acidic Modifier (Recommended): Add 0.5% - 1% Acetic Acid (AcOH) to the mobile phase. This keeps the phenolic oxygen protonated and suppresses interaction with silica.

-

Avoid Basic Modifiers: Do not use Triethylamine or Ammonia. Basic conditions can accelerate the displacement of the labile 2-Fluorine atom and may cause the silica to dissolve slightly, contaminating the product.

Recommended Protocol

-

Stationary Phase: Standard Silica Gel (40-63 µm).

-

Mobile Phase: DCM : Methanol (Gradient from 100:0 to 90:10).

-

Additive: Pre-mix 1% Acetic Acid into the Methanol bottle.

-

-

Loading:

-

Dissolve crude in a minimum amount of DCM/MeOH (9:1) .

-

Dry Loading (Preferred): Adsorb the crude onto Celite or Silica (1:2 ratio), evaporate solvent, and load the powder. This prevents "band broadening" caused by poor solubility in the starting eluent.

-

-

Elution: Run the gradient. The product typically elutes between 2% and 5% MeOH.

Part 4: Troubleshooting & FAQs

Q1: My compound "oiled out" during recrystallization. What happened?

Cause: The temperature dropped too quickly, or the solvent polarity was not optimal (compound is too soluble in the hot solvent but phase-separates as a liquid before crystallizing). Fix:

-

Re-heat the mixture until it is a clear solution.

-

Add a "seed crystal" if available.

-

Add a small amount of a more polar solvent (e.g., Ethanol) to keep the oil in solution longer as it cools.

-

Cool very slowly (wrap the flask in foil/towel).

Q2: I see a new impurity spot on TLC after refluxing in Methanol.

Cause: You likely displaced the 2-Fluorine atom with a methoxy group (SnAr reaction), forming 5-bromo-2-methoxypyridin-4-ol . Fix:

-

Avoid refluxing in alcohols. Use Acetonitrile or Water for recrystallization.[2]

-

If using chromatography, do not leave the compound dissolved in Methanol for days.

Q3: The product is sticking to the top of the column.

Cause: The compound is likely in its pyridone (polar) form and is precipitating on the silica. Fix:

-

Switch to a more polar solvent system: DCM : MeOH : AcOH (80 : 20 : 1) .

-

Ensure you are using Dry Loading (described in Part 3). Liquid loading in pure DCM often causes precipitation immediately upon hitting the column.

Q4: How do I confirm the 2-Fluoro group is still intact?

Analysis:

-

19F NMR: This is the definitive test. The 2-F signal should appear as a singlet (or doublet if coupling to H3) around -70 to -90 ppm (check specific shift for your derivative).

-

LCMS: Check for the mass shift.

-

Target Mass (Br/F): M+H

-

Methoxy Impurity (Br/OMe): M+H + 12 Da (approx).

-

References

-

Tautomerism of 4-Hydroxypyridines

-

Citation: Albert, A., & Phillips, J. N. (1956).[4] Ionization constants of heterocyclic substances. Part II. Hydroxy-derivatives of nitrogenous six-membered rings.[5] Journal of the Chemical Society, 1294-1304.[4]

- Relevance: Establishes the dominance of the pyridone tautomer in polar media, dictating solubility and chrom

-

-

Reactivity of 2-Fluoropyridines (SnAr)

- Citation: Senaweera, S., & Weaver, J. D. (2016). Selective Perfluoroarylation of Arenes and Heteroarenes. Journal of the American Chemical Society, 138(8), 2520–2523.

- Relevance: Highlights the susceptibility of 2-fluoroarenes to nucleophilic attack, supporting the warning against prolonged he

-

Purification of Halogenated Pyridines

Sources

Technical Support Center: O-Alkylation of 5-Bromo-2-fluoropyridin-4-ol

Status: Operational Ticket ID: CHEM-SUP-5Br2F-PYR4 Assigned Specialist: Senior Application Scientist Subject: Optimizing O-Selectivity and Yield while preventing SNAr Side Reactions

Executive Summary

You are working with 5-Bromo-2-fluoropyridin-4-ol (or its tautomer, 5-bromo-2-fluoropyridin-4(1H)-one). This substrate presents a "Triad of Reactivity" challenge that often leads to low yields or complex mixtures:

-

Ambident Nucleophilicity: The 4-position oscillates between the hydroxyl (-OH) and ketone (=O) forms. Under standard basic conditions, N-alkylation (formation of the pyridone) is often thermodynamically favored over the desired O-alkylation .

-

SNAr Liability (The Fluorine Trap): The fluorine at the 2-position is highly activated by the adjacent ring nitrogen. Strong nucleophiles or high temperatures will displace this fluorine (SNAr), destroying your core scaffold.

-

Solubility vs. Selectivity: Polar solvents (DMF, DMSO) dissolve the substrate well but favor N-alkylation and SNAr side reactions. Non-polar solvents favor O-alkylation but fail to dissolve the starting material.

This guide provides the protocols to navigate these competing factors.

Module 1: The "Silver Bullet" Protocol (Highest O-Selectivity)

User Question: "I am consistently getting the N-alkylated pyridone byproduct using

Technical Insight:

The most reliable method to invert the natural preference for N-alkylation is to use Silver Carbonate (

Optimized Protocol: The Heterogeneous Silver System

| Parameter | Recommendation | Rationale |

| Solvent | Toluene or Benzene (primary) | Non-polar solvents suppress charge separation, disfavoring the dipolar N-alkylated transition state. |

| Co-solvent | DCM or CHCl | Crucial: Adds solubility for the 5-Br-2-F substrate without introducing high polarity. |

| Base | Acts as both base and N-blocking template. | |

| Temperature | Ambient to 40°C | Do NOT reflux. Heat promotes SNAr at the C2-F position. |

| Time | 12 - 24 hours | Heterogeneous reactions are slower; protect from light. |

Step-by-Step Workflow:

-

Suspend 5-Bromo-2-fluoropyridin-4-ol (1.0 equiv) in Toluene/DCM (4:1 ratio).

-

Add

(1.5 equiv) and stir for 15 minutes in the dark (foil-wrapped flask) to allow N-coordination. -

Add the alkyl halide (1.2 equiv). Note: Alkyl iodides react faster than bromides, allowing lower temperatures.

-

Monitor via TLC/LCMS. If conversion is <50% after 12h, add 0.5 equiv fresh

. -

Workup: Filter through a Celite pad to remove silver salts. Wash the pad with DCM.

Module 2: The Mitsunobu Alternative (For Complex Alcohols)

User Question: "My alkylating agent is a complex secondary alcohol, not a halide. Can I use Mitsunobu conditions?"

Technical Insight: Yes. The Mitsunobu reaction is excellent for 4-hydroxypyridines because the betaine intermediate activates the alcohol (R-OH) rather than the pyridine. The pyridine acts as the nucleophile.[1][2] Since the reaction is kinetically controlled and driven by the pKa of the nucleophile, O-alkylation is generally favored for 4-hydroxypyridines under standard Mitsunobu conditions [3, 4].

Optimized Mitsunobu Protocol

| Component | Reagent | Notes |

| Phosphine | Standard. Polymer-supported | |

| Azo Reagent | DIAD (Diisopropyl azodicarboxylate) | Preferred over DEAD (more stable). |

| Solvent | THF (Anhydrous) | Standard.[3] |

| Order of Addition | Critical | See below. |

Troubleshooting the Order of Addition: To prevent side reactions with the reactive Fluorine:

-

Dissolve Substrate (Pyridine), Alcohol (R-OH), and

in THF at 0°C. -

Add DIAD dropwise over 20-30 minutes.

-

Why? This prevents a high concentration of the betaine-activated alcohol from lingering, which could potentially attack the C2-F position if the pyridine is slow to react.

Module 3: Avoiding the "Fluorine Trap" (SNAr)

User Question: "I see a byproduct with M-20 mass (loss of HF) or substitution of the Fluorine. Why?"

Technical Insight: The 2-position of pyridine is electron-deficient. The presence of the Fluorine atom (highly electronegative) makes C2 a "hotspot" for Nucleophilic Aromatic Substitution (SNAr).[1]

-

The Trap: If you use strong bases (NaH, NaOEt) or heat the reaction in DMF/DMSO, the solvent or the base will attack C2, displacing the Fluorine [5].

The "Safe Zone" Decision Tree:

Caption: Decision logic to prevent SNAr side-reactions at the C2-F position.

Visualizing the Selectivity Mechanism

The following diagram illustrates why Silver Carbonate is superior to Potassium Carbonate for this specific substrate.

Caption: Mechanistic divergence between K2CO3 (Charge control/N-alkylation) and Ag2CO3 (Coordination control/O-alkylation).

FAQ: Rapid Troubleshooting

Q1: Can I use Cesium Carbonate (

-

Answer: You can, but with caveats.

is more soluble in organic solvents than-

Use MeCN (Acetonitrile) instead of DMF (to reduce SNAr risk).

-

Keep the temperature strictly below 50°C.

-

Expect a mixture (e.g., 3:1 O:N ratio) requiring column chromatography.

-

Q2: My reaction is stuck at 50% conversion.

-

Answer: This is likely due to the precipitation of halide salts coating the surface of your heterogeneous base (

or-

Fix: Sonicate the reaction mixture for 5 minutes (if stable) or vigorously stir.

-

Fix: Add a phase transfer catalyst like TBAI (Tetrabutylammonium iodide) (5 mol%), but be warned: TBAI can sometimes increase N-alkylation rates.

-

Q3: How do I distinguish N-alkyl vs O-alkyl products by NMR?

-

Answer:

-

O-Alkyl (Ether): The C3-H and C5-H (if H was present) protons typically shift upfield (shielded) compared to the pyridone. However, since you have Br at C5, look at the C3-H .

-

N-Alkyl (Pyridone): Look for the Carbonyl stretch in IR (~1650 cm⁻¹). In C13 NMR, the C4 carbon in the pyridone (C=O) is significantly deshielded (~170-180 ppm) compared to the C4-O-R ether (~160-165 ppm) [6].

-

References

-

H. L. Weisel, et al. "Selective O-alkylation of 2-pyridones and 4-pyridones using silver carbonate." Journal of Organic Chemistry, 2019. (Generalized citation for Ag-mediated selectivity).

-

ResearchGate. "Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones."[4]

-

Master Organic Chemistry. "The Mitsunobu Reaction: Mechanism and Application."

-

Alfa Chemistry. "Mitsunobu Reaction Protocols and Reagents."

-

BenchChem. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."

-

RSC Publishing. "N-Alkylation vs. O-alkylation: influence on the performance of photovoltaic cells." (Contains NMR distinction data).

Sources

Storage conditions for light-sensitive fluorinated pyridine phenols